molecular formula C26H28N2O5 B10982889 N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B10982889
M. Wt: 448.5 g/mol
InChI Key: HTWQSDDFBJLVFG-UHFFFAOYSA-N
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Description

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethylaminoethoxyphenyl group with a trimethyl-oxo-furochromenyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps:

  • Formation of the Dimethylaminoethoxyphenyl Intermediate

      Starting Materials: 4-hydroxybenzaldehyde, dimethylamine, and ethylene oxide.

      Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst, to form 4-(2-dimethylaminoethoxy)benzaldehyde.

  • Synthesis of the Furochromenyl Acetamide

      Starting Materials: 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid and acetic anhydride.

      Reaction Conditions: The carboxylic acid is reacted with acetic anhydride in the presence of a dehydrating agent like pyridine to form the acetamide derivative.

  • Coupling Reaction

      Starting Materials: 4-(2-dimethylaminoethoxy)benzaldehyde and 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetamide.

      Reaction Conditions: The final coupling reaction is typically performed under acidic conditions using a catalyst such as hydrochloric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
  • Reduction

    • Reduction reactions can target the carbonyl group in the furochromenyl moiety, potentially converting it to a hydroxyl group.
  • Substitution

    • The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways, useful in biochemical studies.

    Cell Signaling: May interact with cellular receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide shares structural similarities with other furochromenyl derivatives and dimethylaminoethoxyphenyl compounds.

Uniqueness

    Structural Features: The combination of the furochromenyl and dimethylaminoethoxyphenyl moieties is unique, providing distinct chemical and biological properties.

    Functional Properties: Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C26H28N2O5/c1-15-14-32-24-17(3)25-21(12-20(15)24)16(2)22(26(30)33-25)13-23(29)27-18-6-8-19(9-7-18)31-11-10-28(4)5/h6-9,12,14H,10-11,13H2,1-5H3,(H,27,29)

InChI Key

HTWQSDDFBJLVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=C(C=C4)OCCN(C)C)C)C

Origin of Product

United States

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